

7-Amino-4-(methoxymethyl)-2H-chromen-2-one chemical properties

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Compound of Interest

Compound Name: 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

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An In-Depth Technical Guide to 7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Authored by: A Senior Application Scientist Abstract and Core Tenets

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is a key heterocyclic compound belonging to the aminocoumarin class. These molecules are renowned for their intrinsic fluorescence, making them foundational scaffolds in the development of fluorogenic probes for biochemical and cellular analysis. The core utility of this specific derivative lies in its 7-amino group, a versatile nucleophile for conjugation, and the 4-methoxymethyl substituent, which modulates solubility and steric properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic behavior, and a validated protocol for its application in enzyme kinetics, designed for researchers and drug development professionals. The narrative is built on the principles of mechanistic causality and self-validating experimental design, ensuring both theoretical understanding and practical reliability.

Core Physicochemical and Structural Properties

The fundamental identity and characteristics of **7-Amino-4-(methoxymethyl)-2H-chromen-2-one** are summarized below. These data points are critical for experimental design, from calculating molar concentrations to predicting solubility behavior.

Property	Value	Source
IUPAC Name	7-amino-4-(methoxymethyl)chromen-2-one	PubChem[1]
Synonyms	7-Amino-4-(methoxymethyl)coumarin	PubChem, Matrix Scientific[1][2]
CAS Number	175205-10-4	PubChem, Matrix Scientific[1][2]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	PubChem[1]
Molecular Weight	205.21 g/mol	PubChem, Sunway Pharm Ltd[1][3]
Melting Point	182-183 °C	Matrix Scientific[2]
Appearance	Inferred to be a pale yellow to white crystalline solid	General knowledge on coumarins[4]

Chemical Structure

The structure features a benzopyrone (chromen-2-one) core, which is the fundamental chromophore. The electron-donating amino group at the 7-position and the lactone carbonyl group create a powerful intramolecular charge transfer (ICT) system upon photoexcitation, which is the origin of its strong fluorescence.

Caption: Chemical structure of **7-Amino-4-(methoxymethyl)-2H-chromen-2-one**.

Solubility and Stability Profile

- Solubility:** While specific quantitative data is not readily published, its solubility profile can be expertly inferred from related aminocoumarin structures. It is expected to be sparingly soluble in water but readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][5] This is crucial for preparing stock solutions for biological assays.

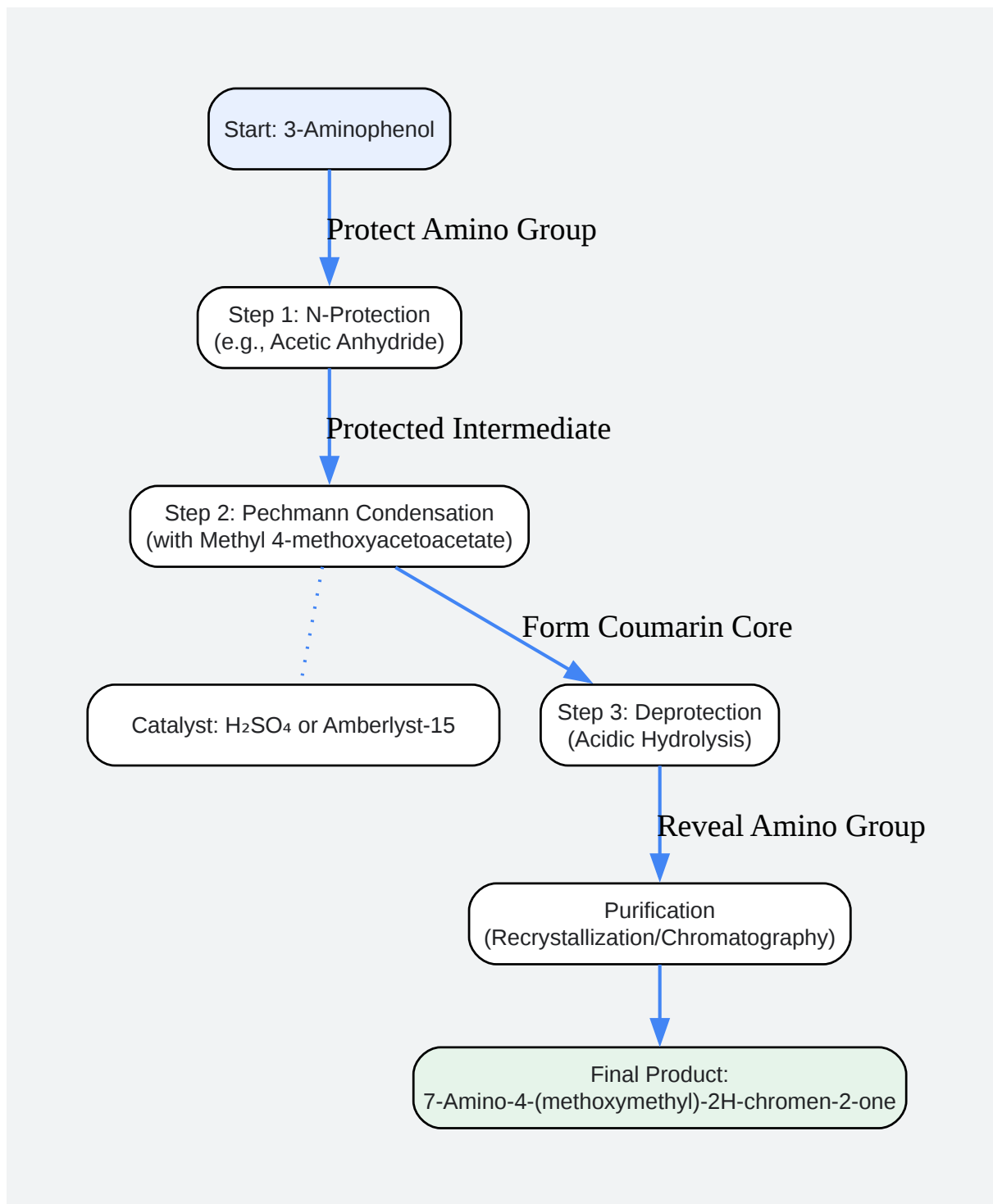
- **Stability:** The compound is stable under standard laboratory conditions.[6] It should be stored sealed, protected from light (as many fluorescent molecules are susceptible to photobleaching), and in a dry environment at room temperature.[3] Long-term storage in solution, especially at high pH, should be avoided to prevent potential hydrolysis of the lactone ring.

Synthesis and Purification

The synthesis of 7-aminocoumarins is well-established, typically involving a variation of the Pechmann condensation to form the coumarin core, followed by functional group interconversion.[7][8] A plausible and efficient pathway for **7-Amino-4-(methoxymethyl)-2H-chromen-2-one** is outlined below.

Synthetic Workflow Overview

The synthesis initiates with the protection of 3-aminophenol, followed by a Pechmann condensation with a β -ketoester to construct the substituted coumarin ring system. The final step involves deprotection to reveal the vital 7-amino group.



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Caption: Plausible synthetic workflow for the target aminocoumarin.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles.

[7][9] All work should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

- Step 1: N-Acetylation of 3-Aminophenol
 - Dissolve 3-aminophenol (1.0 eq) in glacial acetic acid.
 - Slowly add acetic anhydride (1.1 eq) while stirring in an ice bath.
 - Allow the reaction to warm to room temperature and stir for 2 hours.
 - Pour the reaction mixture into ice-cold water to precipitate the N-(3-hydroxyphenyl)acetamide product. Filter, wash with water, and dry.
- Step 2: Pechmann Condensation
 - To a flask, add the dried N-(3-hydroxyphenyl)acetamide (1.0 eq) and methyl 4-methoxyacetoacetate (1.1 eq).
 - Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3-4 eq) with vigorous stirring, ensuring the temperature does not exceed 10 °C.
 - After the addition, allow the mixture to stir at room temperature for 12-18 hours.
 - Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is 7-acetamido-4-(methoxymethyl)-2H-chromen-2-one.
 - Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution. Dry the crude product.
- Step 3: Deacetylation
 - Suspend the crude 7-acetamido intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

- Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
- Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution.
- The product, **7-Amino-4-(methoxymethyl)-2H-chromen-2-one**, will precipitate. Filter, wash with water, and dry.
- Step 4: Purification
 - Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure compound. Purity should be confirmed by HPLC and characterized by ^1H NMR and Mass Spectrometry.

Spectroscopic Profile and Core Applications

The defining characteristic of this molecule is its fluorescence, which makes it a premier tool for developing "turn-on" reporters for biological events.

Fluorescence Mechanism and Properties

Upon absorption of a photon (excitation), the 7-aminocoumarin scaffold undergoes an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carbonyl of the lactone ring. This excited state relaxes by emitting a photon (fluorescence) at a longer wavelength, typically in the blue-to-green region of the spectrum.

While specific high-resolution spectra for this exact molecule are not in the public record, its properties will be nearly identical to the extensively characterized and widely used fluorophore, 7-Amino-4-methylcoumarin (AMC).^{[5][10][11]} The replacement of a methyl group with a methoxymethyl group at the 4-position induces only minor solvatochromic shifts and does not fundamentally alter the fluorophore.

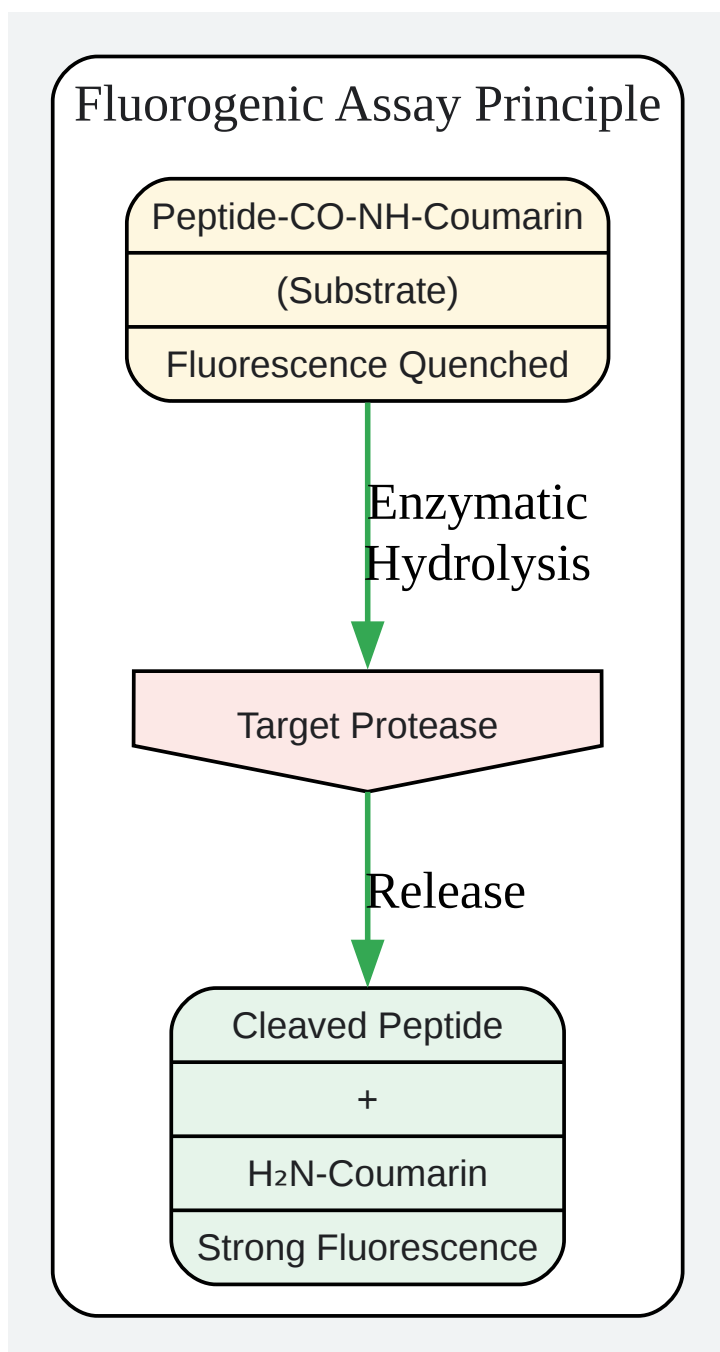
Spectral Property	Representative Value (in Ethanol)	Source (Reference to AMC)
Excitation Maximum (λ_{ex})	~350-365 nm	MedchemExpress, Sigma-Aldrich[5][12]
Emission Maximum (λ_{em})	~440-450 nm	MedchemExpress, Sigma-Aldrich, Cayman Chemical[5][10][12]
Appearance	Bright blue fluorescence	AAT Bioquest[11]

Principle Application: Fluorogenic Enzyme Substrates

The primary application for this molecule is as a reporter group for designing fluorogenic substrates, particularly for proteases and other hydrolases.[5][12]

The Causality of Signal Generation:

- **Conjugation & Quenching:** A peptide sequence specific to a target enzyme is synthesized and covalently attached to the 7-amino group of the coumarin via an amide bond. This conjugation effectively quenches the coumarin's fluorescence. The lone pair of electrons on the amino nitrogen, which is essential for the ICT process, is now delocalized into the new amide bond, disrupting the fluorophore's efficiency.
- **Enzymatic Cleavage & Signal Restoration:** In the presence of the target enzyme, the amide bond is hydrolyzed.
- **Release & Fluorescence:** This cleavage releases the free **7-Amino-4-(methoxymethyl)-2H-chromen-2-one**. With its amino group restored, the efficient ICT mechanism is re-established, resulting in a strong, quantifiable fluorescent signal directly proportional to enzyme activity.



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Caption: Principle of a "turn-on" fluorogenic enzyme assay.

Field Application: Fluorogenic Protease Assay Protocol

This protocol provides a self-validating system for measuring the activity of a generic serine protease (e.g., Trypsin) using a custom substrate derived from **7-Amino-4-(methoxymethyl)-2H-chromen-2-one**.

Materials

- Substrate: Z-Arg-Arg-NH-Coumarin (where Coumarin is **7-Amino-4-(methoxymethyl)-2H-chromen-2-one**). Stock at 10 mM in DMSO.
- Enzyme: Trypsin. Stock at 1 mg/mL in 1 mM HCl.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
- Inhibitor (for control): Aprotinin (a known trypsin inhibitor).
- Standard: Free **7-Amino-4-(methoxymethyl)-2H-chromen-2-one**. Stock at 1 mM in DMSO.
- Hardware: 96-well black microplate, fluorescence plate reader (λ_{ex} =360 nm, λ_{em} =450 nm).

Step-by-Step Methodology




- Prepare Standard Curve (Self-Validating Quantitation):
 - Perform serial dilutions of the 1 mM free coumarin standard in Assay Buffer to create concentrations from 10 μ M to 0 μ M.
 - Add 100 μ L of each standard concentration to wells in triplicate.
 - Read the fluorescence. This curve allows for the conversion of arbitrary fluorescence units (RFU) into moles of product formed.
- Set Up Assay Reactions:
 - In separate wells of the 96-well plate, prepare the following reactions (100 μ L final volume), in triplicate:
 - Enzyme Reaction: 88 μ L Assay Buffer + 2 μ L Trypsin working solution + 10 μ L Substrate stock.

- No-Enzyme Control: 90 μ L Assay Buffer + 10 μ L Substrate stock. (Trustworthiness check: ensures substrate does not spontaneously hydrolyze).
- Inhibitor Control: 86 μ L Assay Buffer + 2 μ L Aprotinin solution + 2 μ L Trypsin working solution (pre-incubate for 10 min) + 10 μ L Substrate stock. (Trustworthiness check: ensures activity is specific to the target enzyme).
- Kinetic Measurement:
 - Initiate the reaction by adding the substrate to all wells.
 - Immediately place the plate in a fluorescence reader pre-heated to 37 °C.
 - Measure fluorescence intensity every 60 seconds for 30 minutes.
- Data Analysis:
 - For each time point, subtract the average RFU of the "No-Enzyme Control" from all other readings.
 - Plot RFU vs. Time for the "Enzyme Reaction." The initial linear portion of this curve represents the reaction rate (V_0) in RFU/min.
 - Convert V_0 (RFU/min) to a molar rate (μ mol/min) using the slope of the standard curve.
 - Confirm that the "Inhibitor Control" shows minimal to no increase in fluorescence, validating the assay's specificity.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and data integrity.

GHS Hazard Information

Pictogram	Code	Hazard Statement	Source
 alt text	H315	Causes skin irritation	PubChem[1]
 alt text	H319	Causes serious eye irritation	PubChem[1]
 alt text	H335	May cause respiratory irritation	PubChem[1]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the solid compound or its solutions.[1]
- Handling: Handle in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] For long-term preservation, storage under an inert atmosphere (e.g., Argon) is recommended.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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